RS-25344

Description

Properties

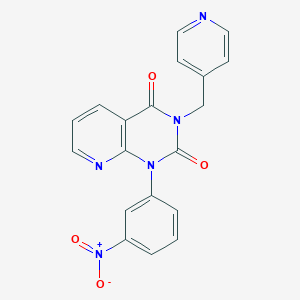

IUPAC Name |

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHRMVRLIOIWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934606 |

Source

|

| Record name | 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152814-89-6 |

Source

|

| Record name | RS 25344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152814896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-25344 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKH9V6X32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS-25344

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 is a potent and highly selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound effectively elevates its concentration within the cell, leading to the activation of downstream signaling pathways. This modulation of cAMP signaling underlies the compound's significant biological effects, including the inhibition of eosinophil chemotaxis and the enhancement of sperm motility. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling cascades, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective PDE4 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of phosphodiesterase-4 (PDE4). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations and signaling. The PDE4 family is specific for the hydrolysis of cAMP and is encoded by four genes (PDE4A, B, C, and D), which give rise to multiple splice variants.

This compound exhibits high affinity for PDE4, with a reported IC50 value of 0.28 nM in human lymphocytes.[1] Its selectivity is demonstrated by significantly weaker inhibitory effects on other PDE families, with IC50 values greater than 100 µM for PDE1, 160 µM for PDE2, and 330 µM for PDE3.[1] This selectivity for PDE4 ensures that the effects of this compound are primarily mediated through the cAMP signaling pathway.

A key aspect of this compound's mechanism is its enhanced potency towards the phosphorylated form of the PDE4D3 isoform.[2] Phosphorylation of PDE4D3 by Protein Kinase A (PKA) at Serine 54 induces a conformational change that increases the enzyme's catalytic activity and, remarkably, increases its sensitivity to inhibition by this compound by approximately 100-fold.[2] This suggests a feedback mechanism where elevated cAMP activates PKA, which in turn sensitizes PDE4D3 to inhibition, further amplifying the cAMP signal.

Quantitative Data: Inhibitory Potency of this compound

| Target | Cell/Tissue Type | IC50 (nM) | Reference |

| PDE4 | Human Lymphocytes | 0.28 | [1] |

| PDE1 | - | >100,000 | [1] |

| PDE2 | - | 160,000 | [1] |

| PDE3 | - | 330,000 | [1] |

Signaling Pathways Modulated by this compound

The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP activates two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[3][4] The activation of these effectors initiates distinct signaling cascades that mediate the physiological responses to this compound in different cell types.

Inhibition of Eosinophil Chemotaxis

In human eosinophils, elevated intracellular cAMP levels are known to inhibit chemotaxis, the directed migration of cells towards a chemical gradient.[5] The precise downstream mechanisms are complex and involve both PKA and Epac. PKA activation can lead to the phosphorylation of various proteins involved in cytoskeletal rearrangement and cell motility.[6] Epac activation, on the other hand, can influence cell adhesion and migration through the activation of the small GTPase Rap1.[3] The net effect of increased cAMP in eosinophils is a reduction in their migratory capacity, which is a key component of their role in allergic inflammation.

References

- 1. PKA-phosphorylation of PDE4D3 facilitates recruitment of the mAKAP signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Role of cAMP-dependent pathway in eosinophil apoptosis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS-25344: A Potent and Selective Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro assays are presented to facilitate further research and application in drug discovery and development. The information compiled herein, supported by primary literature, establishes this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of the PDE4 enzyme. Contrary to some initial postulations, this compound is not a 5-HT4 receptor antagonist; its biological activity is firmly attributed to its selective inhibition of PDE4.

Chemical Properties and Identification

This compound is chemically identified as 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,3-(1H,3H)-dione. It is most commonly available as a hydrochloride salt.

| Property | Value | Reference |

| Chemical Name | 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,3-(1H,3H)-dione hydrochloride | |

| CAS Number | 152815-28-6 (hydrochloride salt) | [1][2][3] |

| Molecular Formula | C₁₉H₁₄ClN₅O₄ (hydrochloride salt) | [1][2][3] |

| Molecular Weight | 411.8 g/mol (hydrochloride salt) | [1][2] |

| Purity | ≥98% (by HPLC) |

Mechanism of Action: Selective PDE4 Inhibition

This compound exerts its biological effects through the potent and selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[4] This elevation in cAMP levels subsequently activates downstream signaling pathways, most notably through the activation of Protein Kinase A (PKA).

The selectivity of this compound for PDE4 is a crucial aspect of its pharmacological profile. In vitro studies have demonstrated that this compound is significantly more potent against PDE4 compared to other phosphodiesterase families.

Inhibitory Activity Data

| Phosphodiesterase Isoform | IC₅₀ (nM) | Reference |

| PDE4 | 0.28 | |

| PDE1 | > 100,000 | |

| PDE2 | 160,000 | |

| PDE3 | 330,000 |

This high degree of selectivity minimizes off-target effects that could arise from the inhibition of other PDE isoforms, making this compound a precise tool for studying PDE4-mediated signaling.

Signaling Pathway of PDE4 Inhibition by this compound

Caption: PDE4 Inhibition Signaling Pathway.

Key Experimental Data and Protocols

In Vitro PDE4 Inhibition Assay

The potency and selectivity of this compound were determined using in vitro phosphodiesterase inhibition assays. While the specific protocol for this compound from the original studies is not publicly available in full detail, a general, representative protocol for a fluorescence polarization-based PDE4 assay is described below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PDE4 enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP (substrate)

-

Phosphate-binding agent

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

This compound (dissolved in DMSO)

-

Microplate reader capable of measuring fluorescence polarization

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of purified PDE4 enzyme in assay buffer. Prepare a solution of fluorescein-labeled cAMP in the same buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Assay Reaction: In a microplate, combine the PDE4 enzyme, the diluted this compound or vehicle (DMSO), and the fluorescein-labeled cAMP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

-

Detection: Stop the reaction and add the phosphate-binding agent. The binding of this agent to the phosphate group of the hydrolyzed substrate results in a change in fluorescence polarization.

-

Data Analysis: Measure the fluorescence polarization using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro PDE4 Inhibition Assay

Caption: Workflow for a PDE4 Inhibition Assay.

Inhibition of Eosinophil Chemotaxis

Elevated intracellular cAMP levels are known to inhibit the migration of inflammatory cells. This compound has been shown to inhibit eosinophil chemotaxis, a key process in allergic inflammation.

Objective: To evaluate the effect of this compound on the chemotaxis of human eosinophils.

General Protocol Outline (based on Kaneko et al., 1995):

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of human donors.

-

Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle control.

-

Chemoattractant: Add a chemoattractant (e.g., platelet-activating factor) to the lower wells of the chamber.

-

Cell Migration: Place the eosinophil suspension in the upper wells and incubate to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: After incubation, quantify the number of migrated cells in the lower wells, for example, by cell counting or using a colorimetric assay.

-

Data Analysis: Determine the concentration-dependent inhibitory effect of this compound on eosinophil chemotaxis.

In Vivo Studies

Recent studies have explored the in vivo effects of this compound in animal models. For instance, intraperitoneal administration of this compound in mice has been shown to induce a transient increase in blood glucose levels, a class effect of PAN-PDE4 inhibitors.

Experimental Design (based on a 2023 study):

-

Animals: C57BL/6 mice.

-

Drug Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 1 mg/kg).

-

Blood Glucose Measurement: Blood glucose levels were measured from tail vein blood at various time points post-injection using a glucometer.

-

Outcome: this compound, along with other PDE4 inhibitors, caused a significant, albeit transient, increase in blood glucose levels in postprandial mice.

Applications in Research

Given its high potency and selectivity, this compound serves as an invaluable research tool for:

-

Validating PDE4 as a therapeutic target: Its use in various disease models can help elucidate the role of PDE4 in pathophysiology.

-

Investigating cAMP signaling pathways: As a selective modulator of cAMP levels, it can be used to probe the downstream consequences of cAMP elevation in different cell types.

-

Structure-activity relationship (SAR) studies: It can serve as a reference compound in the development of novel PDE4 inhibitors with improved pharmacological properties.

-

Studying inflammatory and neurological disorders: Due to the involvement of PDE4 in inflammation and neuronal function, this compound is a relevant tool for preclinical research in these areas.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of phosphodiesterase 4. Its ability to elevate intracellular cAMP levels by preventing their degradation makes it a powerful tool for studying the vast array of cellular processes modulated by this second messenger. The detailed chemical and pharmacological data, along with the outlined experimental protocols, provide a solid foundation for researchers and drug development professionals to utilize this compound in their scientific investigations. It is critical to note its established mechanism as a PDE4 inhibitor and not a 5-HT4 receptor antagonist for accurate experimental design and interpretation.

References

The Discovery and Initial Synthesis of RS-25344: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, including its pharmacological profile, and a generalized approach to its synthesis based on related compounds. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Role of PDE4 in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of cellular processes. The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 plays a critical role in modulating inflammatory responses, making it a key target for therapeutic intervention in various inflammatory diseases.

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of numerous downstream proteins involved in inflammation. The discovery of selective PDE4 inhibitors like this compound has been a significant step in the development of novel anti-inflammatory therapies.

Discovery of this compound: A Potent PDE4 Inhibitor

This compound, chemically known as 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, emerged from research focused on identifying selective inhibitors of PDE4. While the initial discovery and synthesis by Roche are not detailed in publicly available primary literature, its potent and selective inhibitory activity was characterized in key studies in the mid-1990s.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the PDE4 enzyme. Its inhibitory activity has been quantified against various PDE isozymes, demonstrating a clear preference for PDE4.

| Enzyme | IC50 (nM) | Reference |

| PDE4 | 0.28 | [1] |

| PDE1 | >100,000 | [1] |

| PDE2 | 160,000 | [1] |

| PDE3 | 330,000 | [1] |

Table 1: Inhibitory Potency of this compound against Phosphodiesterase Isozymes. The IC50 values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.

Mechanism of Action

This compound exerts its biological effects by inhibiting the hydrolysis of cAMP, leading to its accumulation within the cell. A key finding by Alvarez et al. (1995) demonstrated that the phosphorylation of a specific PDE4 isoform, PDE-4D3, by Protein Kinase A (PKA) significantly increases the enzyme's sensitivity to inhibition by this compound by approximately 100-fold[2]. This suggests a feedback mechanism where elevated cAMP levels, through PKA activation, enhance the inhibitory effect of this compound on its target.

Initial Synthesis of this compound: A Generalized Approach

While the specific, original synthetic protocol for this compound is not publicly available, its structure as a 1,3-disubstituted pyrido[2,3-d]pyrimidine-2,4-dione suggests a plausible synthetic route based on the well-established chemistry of this scaffold. The general synthesis involves the construction of the fused ring system followed by substitutions at the N1 and N3 positions.

General Synthetic Scheme

A common method for the synthesis of the pyrido[2,3-d]pyrimidine core involves the condensation of a 6-aminouracil derivative with a suitable three-carbon electrophile. Subsequent N-alkylation steps can then be used to introduce the 3-nitrophenyl and pyridin-4-ylmethyl groups.

Experimental Protocols

Phosphodiesterase Inhibition Assay (General Protocol)

The inhibitory activity of this compound on different PDE isozymes is typically determined using a two-step radioenzymatic assay.

-

Enzymatic Reaction:

-

Partially purified PDE isozymes are incubated with [3H]cAMP as a substrate in a buffered solution (e.g., Tris-HCl) containing Mg2+.

-

The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated by boiling or the addition of a stop solution.

-

-

Product Separation and Quantification:

-

The product of the reaction, [3H]5'-AMP, is converted to [3H]adenosine by the addition of snake venom nucleotidase.

-

The [3H]adenosine is separated from the unreacted [3H]cAMP using anion-exchange chromatography (e.g., Dowex resin).

-

The amount of [3H]adenosine is quantified by liquid scintillation counting.

-

IC50 values are calculated from the concentration-response curves.

-

Inhibition of Eosinophil Chemotaxis

The effect of this compound on eosinophil chemotaxis can be assessed using a Boyden chamber assay.

-

Cell Preparation:

-

Eosinophils are purified from human peripheral blood.

-

-

Chemotaxis Assay:

-

A multi-well chemotaxis chamber is used, with an upper and a lower compartment separated by a microporous membrane.

-

A chemoattractant (e.g., C5a or PAF) is placed in the lower wells.

-

Purified eosinophils, pre-incubated with different concentrations of this compound or vehicle, are placed in the upper wells.

-

The chamber is incubated to allow cell migration through the membrane.

-

The number of migrated cells is quantified by microscopy or a cell viability assay.

-

Conclusion

This compound is a pioneering selective PDE4 inhibitor that has been instrumental in understanding the therapeutic potential of targeting this enzyme family. Its high potency and selectivity have made it a valuable tool for in vitro and in vivo studies of inflammatory processes. While the specific details of its initial discovery and synthesis remain proprietary, the available data on its pharmacological profile and the general synthetic routes for its chemical class provide a strong foundation for further research and development in the field of PDE4 inhibition.

References

An In-Depth Technical Guide to the Biological Activity and Targets of RS-25344

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-25344 is a potent and highly selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound effectively elevates its intracellular concentration, leading to the modulation of various downstream signaling pathways. This guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its function. Quantitative data are presented in a structured format, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Core Biological Activity and Molecular Target

The primary biological activity of this compound is the potent and selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in the second messenger molecule cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP). The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA).

This targeted inhibition of PDE4 gives this compound a range of cellular effects, including the modulation of inflammatory responses and the regulation of cell motility in specific cell types.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various phosphodiesterase isoforms. The following table summarizes the key IC50 values, demonstrating its high potency and selectivity for PDE4.

| Target | IC50 (nM) | Cell/Enzyme Source | Reference |

| PDE4 | 0.28 | Human Lymphocytes | [1] |

| PDE1 | >100,000 | Not Specified | Not Specified |

| PDE2 | 160,000 | Not Specified | Not Specified |

| PDE3 | 330,000 | Not Specified | Not Specified |

| Phosphorylated PDE-4D3 | Significantly Increased Sensitivity (approx. 100-fold) | Sf9 cells | [2] |

Key Biological Effects and Signaling Pathways

Inhibition of Eosinophil Chemotaxis

Elevated intracellular cAMP levels in eosinophils are known to inhibit their chemotactic response to various stimuli. By inhibiting PDE4, this compound effectively suppresses eosinophil migration, a key process in allergic inflammation.

References

The Therapeutic Potential of RS-25344: A Phosphodiesterase-4 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RS-25344 is a potent and highly selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical studies. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates a variety of cellular processes, most notably inflammation and cell motility. This document provides an in-depth technical overview of the core therapeutic applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the further exploration and clinical translation of this promising compound.

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events has profound implications for cellular function, particularly in immune and inflammatory cells. Elevated cAMP levels are known to suppress the production of pro-inflammatory mediators, inhibit the activity of various immune cells, and relax smooth muscle.

This compound has emerged as a potent and selective inhibitor of PDE4, exhibiting high affinity for this enzyme class with minimal effects on other PDE families.[1][2][3] This selectivity profile suggests a favorable therapeutic window with a reduced likelihood of off-target effects. Preclinical research has highlighted two primary areas of therapeutic interest for this compound: the management of inflammatory disorders, exemplified by its ability to inhibit eosinophil chemotaxis, and the enhancement of sperm motility, suggesting a potential role in fertility treatments.

This whitepaper will delve into the specifics of these potential applications, providing a detailed analysis of the available data and the experimental methodologies used to generate it.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Potency of this compound against Phosphodiesterase Isoforms

| Phosphodiesterase Isoform | IC50 (nM) | Source |

| PDE4 | 0.28 | [1][2][3] |

| PDE1 | > 100,000 | [2] |

| PDE2 | 160,000 | [2] |

| PDE3 | 330,000 | [2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE4, leading to an increase in intracellular cAMP. This initiates a signaling cascade with broad anti-inflammatory and physiological effects.

Caption: Signaling pathway of this compound.

Therapeutic Application: Inhibition of Eosinophil Chemotaxis

Eosinophils are key effector cells in allergic inflammation and asthma. Their recruitment to sites of inflammation is a critical step in the pathogenesis of these diseases. This compound has been shown to be a potent inhibitor of eosinophil chemotaxis.

Experimental Protocol: Eosinophil Chemotaxis Assay

The following protocol is a detailed methodology for assessing the effect of this compound on eosinophil chemotaxis, based on published studies.

Objective: To determine the inhibitory effect of this compound on the migration of human eosinophils towards a chemoattractant.

Materials:

-

Human peripheral blood from healthy donors

-

Percoll

-

Hank's Balanced Salt Solution (HBSS)

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Platelet-activating factor (PAF) or other chemoattractant (e.g., eotaxin)

-

This compound

-

Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

-

Microscope

Methodology:

-

Eosinophil Isolation:

-

Isolate granulocytes from human peripheral blood using a Percoll density gradient.

-

Lyse erythrocytes using a hypotonic solution.

-

Further purify eosinophils using negative selection with anti-CD16 magnetic beads to remove neutrophils.

-

Resuspend the purified eosinophils in RPMI 1640 medium supplemented with 10% FBS.

-

-

Chemotaxis Assay:

-

Prepare various concentrations of this compound in RPMI 1640.

-

Pre-incubate the isolated eosinophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Place the chemoattractant (e.g., 1 µM PAF) in the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

-

Incubate the chamber for 1 hour at 37°C in a humidified atmosphere with 5% CO2.

-

-

Quantification:

-

After incubation, remove the filter and wipe the non-migrated cells from the upper surface.

-

Fix and stain the filter.

-

Count the number of migrated cells on the lower surface of the filter using a microscope under high power in at least five random fields.

-

Experimental Workflow Diagram

Caption: Workflow for eosinophil chemotaxis assay.

Therapeutic Application: Enhancement of Sperm Motility

Sperm motility is a crucial factor in male fertility. This compound has been investigated for its potential to enhance sperm motility, offering a possible therapeutic avenue for certain forms of male infertility.

Experimental Protocol: Sperm Motility Assay

The following protocol outlines a method for assessing the effect of this compound on human sperm motility.

Objective: To evaluate the effect of this compound on the motility of human spermatozoa.

Materials:

-

Human semen samples from healthy donors

-

Human tubal fluid (HTF) medium supplemented with bovine serum albumin (BSA)

-

This compound

-

Computer-assisted sperm analysis (CASA) system

-

Incubator (37°C, 5% CO2)

Methodology:

-

Sperm Preparation:

-

Allow semen samples to liquefy for 30 minutes at 37°C.

-

Perform a swim-up procedure or density gradient centrifugation to select for motile sperm.

-

Wash the selected sperm in HTF-BSA medium.

-

Resuspend the sperm to a final concentration of 10 x 10^6 sperm/mL in HTF-BSA.

-

-

Treatment and Incubation:

-

Prepare various concentrations of this compound in HTF-BSA.

-

Add different concentrations of this compound or vehicle control to the sperm suspensions.

-

Incubate the sperm samples at 37°C in a 5% CO2 atmosphere for various time points (e.g., 1, 4, and 24 hours).

-

-

Motility Analysis:

-

At each time point, load an aliquot of the sperm suspension into a counting chamber (e.g., Makler chamber).

-

Analyze sperm motility parameters using a CASA system. Key parameters to measure include:

-

Total motility (%)

-

Progressive motility (%)

-

Curvilinear velocity (VCL)

-

Straight-line velocity (VSL)

-

Average path velocity (VAP)

-

-

Logical Relationship Diagram: Sperm Motility Enhancement

Caption: this compound's effect on sperm motility.

Discussion and Future Directions

The potent and selective PDE4 inhibitory activity of this compound positions it as a compelling candidate for further therapeutic development. The preclinical data strongly support its potential in two distinct and significant areas: inflammatory diseases and male infertility.

The inhibition of eosinophil chemotaxis suggests that this compound could be effective in the treatment of allergic asthma, atopic dermatitis, and other eosinophil-mediated inflammatory conditions. Further in vivo studies in relevant animal models are warranted to establish its efficacy and safety profile for these indications.

The enhancement of sperm motility opens up the possibility of using this compound as a novel treatment for male factor infertility, either as a standalone therapy or as an adjunct in assisted reproductive technologies. Future research should focus on elucidating the long-term effects of this compound on sperm function, including acrosome reaction and fertilization capacity.

While the preclinical data are promising, the translation of this compound to the clinic will require comprehensive toxicology and pharmacokinetic studies. Furthermore, the potential for class-specific side effects of PDE4 inhibitors, such as nausea and emesis, will need to be carefully evaluated in early-phase clinical trials.

Conclusion

This compound is a potent and selective PDE4 inhibitor with well-documented preclinical activity in the inhibition of eosinophil chemotaxis and the enhancement of sperm motility. The detailed experimental protocols and mechanistic insights provided in this whitepaper offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent. Further research is crucial to fully realize the clinical potential of this promising compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Enhancement of motility and acrosome reaction in human spermatozoa: differential activation by type-specific phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic adenosine monophosphate (cAMP) analog and phosphodiesterase inhibitor (IBMX) ameliorate human sperm capacitation and motility | Revista Internacional de Andrología [elsevier.es]

Early In Vitro Studies of RS-25344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies on RS-25344, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. The document outlines the core pharmacological data, details the experimental methodologies employed in its initial characterization, and visualizes the associated signaling pathways and workflows.

Core Data Presentation

The initial in vitro characterization of this compound focused on its inhibitory activity against various phosphodiesterase (PDE) isozymes. The quantitative data from these early studies are summarized below, highlighting its potent and selective inhibition of PDE4.

| Enzyme Target | IC50 Value |

| PDE4 | 0.28 nM |

| PDE1 | > 100 µM |

| PDE2 | 160 µM |

| PDE3 | 330 µM |

Note: The significant difference in IC50 values demonstrates the high selectivity of this compound for the PDE4 isozyme.

Experimental Protocols

The following sections detail the methodologies likely employed in the early in vitro evaluation of this compound, based on standard practices of the time and information from related research articles.

Phosphodiesterase (PDE) Inhibition Assay

The determination of IC50 values for this compound against various PDE isozymes was likely performed using a multi-step radioassay, a common method for measuring PDE activity.

Principle: The assay measures the activity of PDE enzymes by quantifying the conversion of radiolabeled cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The inhibitory effect of this compound is determined by its ability to reduce this conversion.

Methodology:

-

Enzyme Preparation: Recombinant human PDE isozymes (PDE1, PDE2, PDE3, PDE4) were used.

-

Reaction Mixture: A reaction mixture was prepared containing a buffer (e.g., Tris-HCl), MgCl2, and the respective PDE enzyme.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixtures.

-

Substrate Addition: The reaction was initiated by the addition of radiolabeled [3H]cAMP.

-

Incubation: The reaction mixtures were incubated at 30°C for a defined period.

-

Reaction Termination: The enzymatic reaction was stopped, often by heat inactivation.

-

Nucleotide Separation: The product, [3H]AMP, was separated from the unreacted substrate, [3H]cAMP, typically using anion-exchange chromatography.

-

Quantification: The amount of [3H]AMP produced was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the PDE activity (IC50) was calculated from the dose-response curves.

Eosinophil Chemotaxis Assay

Early studies demonstrated that elevated intracellular cAMP levels inhibit the chemotaxis of human eosinophils. This compound, by inhibiting PDE4 and thus increasing cAMP, was evaluated for its effect on this process. The Boyden chamber assay was a standard method for assessing chemotaxis.

Principle: This assay measures the migration of cells, such as eosinophils, across a porous membrane towards a chemoattractant. The inhibitory effect of this compound is quantified by the reduction in the number of cells that migrate.

Methodology:

-

Eosinophil Isolation: Eosinophils were isolated from human peripheral blood.

-

Boyden Chamber Setup: A Boyden chamber was used, which consists of two compartments separated by a microporous membrane.

-

Chemoattractant: A chemoattractant (e.g., C5a or PAF) was placed in the lower compartment of the chamber.

-

Cell Preparation: Isolated eosinophils were pre-incubated with various concentrations of this compound or a vehicle control.

-

Cell Addition: The pre-treated eosinophils were placed in the upper compartment of the chamber.

-

Incubation: The chamber was incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Cell Staining and Counting: After incubation, the membrane was removed, and the cells that had migrated to the lower side of the membrane were fixed, stained, and counted under a microscope.

-

Data Analysis: The extent of chemotaxis was determined by the number of migrated cells. The inhibitory effect of this compound was calculated as the percentage reduction in cell migration compared to the vehicle control.

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the cyclic AMP (cAMP) signaling pathway. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP has various downstream effects, including the inhibition of inflammatory responses such as eosinophil chemotaxis.

RS-25344: A Deep Dive into its Selectivity for PDE4 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of RS-25344, a potent phosphodiesterase 4 (PDE4) inhibitor, for the four PDE4 isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. Understanding the isoform selectivity of PDE4 inhibitors is critical for the development of targeted therapeutics with improved efficacy and reduced side effects.

Executive Summary

This compound is a highly potent and selective inhibitor of the PDE4 enzyme family, with a reported overall IC50 value of 0.28 nM.[1][2] Research into its interaction with the individual PDE4 isoforms reveals a complex selectivity profile, with a notable preference for the long forms of certain isoforms over their catalytic domains. This document synthesizes the available quantitative data on the inhibitory activity of this compound against PDE4A, PDE4B, and PDE4D, and outlines the experimental methodologies used to determine these values.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against various human recombinant PDE4 isoforms is summarized in the table below. The data is primarily derived from studies utilizing enzymes expressed in a baculovirus/Sf9 cell system.

| PDE4 Isoform | Enzyme Form | IC50 (nM) | Fold Difference (Long vs. Catalytic) | Reference |

| PDE4A | Long Form (PDE4A5) | Data not explicitly found | ||

| Catalytic Domain | Significantly higher than long form | 77-fold less sensitive | [3] | |

| PDE4B | Long Form (PDE4B1) | Comparable to catalytic domain | Catalytic domain is sufficient for interaction | [3] |

| Catalytic Domain | Comparable to long form | [3] | ||

| PDE4C | Various | Data not explicitly found in searched literature | ||

| PDE4D | Long Form (PDE4D3) | Potent inhibition | [3] | |

| Catalytic Domain | Significantly higher than long form | 1463-fold less sensitive | [3] |

Note: Specific IC50 values for the long forms of PDE4A and PDE4D, and for PDE4C were not explicitly found in the searched literature. The available data strongly indicates a significant preference of this compound for the long forms of PDE4A and PDE4D.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the cAMP signaling pathway and the experimental workflow for assessing PDE4 inhibition.

Experimental Protocols

The determination of the inhibitory activity of this compound on PDE4 isoforms typically involves the following key steps:

Expression and Preparation of Recombinant Human PDE4 Isoforms

-

Expression System: The human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), including their long forms and catalytic domains, are expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[3]

-

Cell Culture and Infection: Sf9 cells are grown in a suitable medium and infected with the recombinant baculovirus carrying the gene for the specific PDE4 isoform.

-

Cell Lysis and Enzyme Preparation: After a period of incubation to allow for protein expression, the Sf9 cells are harvested and lysed. The cell lysates containing the recombinant PDE4 enzymes are then prepared for use in the inhibition assays.

PDE4 Inhibition Assay

A commonly used method for determining the IC50 values of PDE4 inhibitors is the radiolabeled substrate assay.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, and a low concentration of cyclic adenosine monophosphate (cAMP), including a radiolabeled tracer such as [³H]cAMP.

-

Inhibitor Incubation: The recombinant PDE4 enzyme is pre-incubated with varying concentrations of this compound.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cAMP substrate mixture.

-

Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated. This can be achieved by methods such as boiling or the addition of a stop solution.

-

Separation of Product and Substrate: The product of the enzymatic reaction, [³H]AMP, is separated from the unreacted substrate, [³H]cAMP. This is often accomplished using anion-exchange chromatography, where the negatively charged [³H]AMP binds to the resin while the [³H]cAMP does not.

-

Quantification: The amount of [³H]AMP produced is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Discussion of Selectivity

The available data reveals a nuanced selectivity profile for this compound. The profound difference in sensitivity between the long forms and the catalytic domains of PDE4A and PDE4D suggests that the N-terminal regulatory regions of these isoforms play a crucial role in the binding of this compound.[3] This is in contrast to its interaction with PDE4B, where the catalytic domain appears to be the primary site of interaction.[3]

The lack of specific IC50 values for PDE4C in the reviewed literature highlights a gap in the complete understanding of this compound's selectivity profile. Further research is warranted to fully characterize the inhibitory activity of this compound against all four PDE4 isoforms.

Conclusion

This compound is a potent inhibitor of the PDE4 family, demonstrating a distinct and isoform-dependent selectivity profile. Its preferential inhibition of the long forms of PDE4A and PDE4D underscores the importance of the N-terminal regulatory domains in inhibitor binding. This detailed understanding of its selectivity is invaluable for the rational design of next-generation PDE4 inhibitors with enhanced therapeutic profiles for a range of inflammatory and neurological disorders. Further investigation into its interaction with PDE4C is necessary to complete the selectivity profile.

References

The Emerging Role of RS-25344 and PDE4 Inhibition in Combating Neuroinflammation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the selective phosphodiesterase-4 (PDE4) inhibitor, RS-25344, and the broader therapeutic potential of PDE4 inhibition in the context of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience and inflammatory diseases.

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative and psychiatric disorders. The modulation of inflammatory pathways within the central nervous system (CNS) represents a promising strategy for the development of novel therapeutics. Phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a key target for anti-inflammatory intervention. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates downstream signaling cascades that suppress pro-inflammatory mediator production and enhance neuroprotective responses.

This compound has been identified as a highly potent and selective PDE4 inhibitor. While specific data on its effects in neuroinflammatory models is emerging, the extensive research on other selective PDE4 inhibitors, such as rolipram, roflumilast, and apremilast, provides a strong rationale for its investigation as a potential therapeutic agent for CNS disorders. This guide will synthesize the available information on this compound and leverage the broader knowledge of the PDE4 inhibitor class to present a comprehensive overview of their mechanism of action, quantitative effects on inflammatory markers, and the experimental methodologies used for their evaluation.

Quantitative Data on PDE4 Inhibitors

The following tables summarize key quantitative data for this compound and other notable PDE4 inhibitors, highlighting their potency and effects on inflammatory mediators.

Table 1: In Vitro Potency of Selected PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |

| This compound | PDE4 | 0.28 | Not Specified | Axon Medchem |

| Rolipram | PDE4 | 1-100 | Varies by study | [1] |

| Roflumilast | PDE4 | 0.5-10 | Varies by study | [2] |

| Apremilast | PDE4 | 74 | LPS-stimulated human PBMCs | [3] |

Table 2: Effects of PDE4 Inhibitors on Pro-inflammatory Cytokine Production

| Compound | Model System | Cytokine Measured | Effect | Reference |

| Rolipram | LPS-stimulated BV-2 microglia | TNF-α | Significant Reduction | [4] |

| Rolipram | Aβ-treated rat hippocampus | IL-1β, IL-6, TNF-α | Significant Reduction | [5][6] |

| Roflumilast | LPS-stimulated BV-2 microglia | TNF-α, IL-1β, IL-6 | Significant Reduction | [4] |

| Roflumilast | EAE rat model | TNF-α, IL-1β, IL-6 | Significant Reduction in Hippocampus | [7] |

| Apremilast | TNFα-stimulated HUVECs | GM-CSF, CXCL10, CCL2 | Significant Reduction | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments in the evaluation of PDE4 inhibitors for neuroinflammation.

Protocol 1: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

3H-cAMP (for radiometric assay) or a fluorescently labeled cAMP analog (for fluorescence polarization assay)

-

Scintillation fluid and counter (for radiometric assay) or fluorescence plate reader

Procedure (Radiometric Assay):

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the PDE4 enzyme, assay buffer, and the test compound or vehicle (DMSO).

-

Initiate the reaction by adding a mixture of unlabeled cAMP and 3H-cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing snake venom nucleotidase to convert the product 3H-AMP to 3H-adenosine).

-

Add a slurry of anion-exchange resin to bind the unreacted 3H-cAMP.

-

Centrifuge the plate and transfer the supernatant (containing 3H-adenosine) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglia

Objective: To assess the anti-inflammatory effect of a test compound on activated microglial cells.

Materials:

-

BV-2 microglial cell line or primary microglia

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Cell viability assay kit (e.g., MTT or LDH)

Procedure:

-

Plate BV-2 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

-

Analyze the data to determine the dose-dependent effect of the compound on cytokine production.

Protocol 3: In Vivo Murine Model of LPS-Induced Neuroinflammation

Objective: To evaluate the efficacy of a test compound in a preclinical model of acute neuroinflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound) formulated for in vivo administration (e.g., in saline with a solubilizing agent)

-

Anesthesia

-

Perfusion solutions (saline, paraformaldehyde)

-

Equipment for tissue homogenization, RNA extraction, qPCR, and ELISA

-

Microtome and immunohistochemistry reagents

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before LPS challenge.

-

Induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

At a specific time point post-LPS injection (e.g., 6, 24, or 48 hours), euthanize the mice.

-

For biochemical analysis, perfuse the mice with saline, dissect the brain (e.g., hippocampus, cortex), and snap-freeze the tissue.

-

Homogenize the brain tissue to measure cytokine levels (TNF-α, IL-6) by ELISA or gene expression by qPCR.

-

For histological analysis, perfuse the mice with saline followed by 4% paraformaldehyde.

-

Collect the brains, post-fix, and process for cryosectioning or paraffin embedding.

-

Perform immunohistochemistry on brain sections using antibodies against markers of microglial activation (e.g., Iba1) and astrocytes (e.g., GFAP).

-

Quantify the staining intensity or cell counts to assess the extent of gliosis.

-

Analyze the data to compare the effects of the test compound with the vehicle control group.

Conclusion

The inhibition of PDE4 presents a compelling therapeutic strategy for mitigating neuroinflammation in a range of CNS disorders. This compound, with its high potency, is a promising candidate for further investigation in this area. The data from related PDE4 inhibitors strongly support the potential for this class of compounds to reduce pro-inflammatory cytokine production and exert neuroprotective effects. The experimental protocols and pathways detailed in this guide provide a framework for the continued research and development of this compound and other novel PDE4 inhibitors as transformative treatments for neuroinflammatory diseases. Further preclinical studies focusing on the efficacy and safety of this compound in relevant animal models are warranted to translate these promising findings into clinical applications.

References

- 1. Antidepressant and anti-inflammatory effects of rolipram [biopsychiatry.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Roflumilast: Modulating neuroinflammation and improving motor function and depressive symptoms in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apremilast effectively inhibits TNFα-induced vascular inflammation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of RS-25344: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of RS-25344, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. By understanding the intricate relationship between the chemical structure of this compound and its analogs and their biological activity, researchers can advance the development of novel anti-inflammatory therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction to this compound

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates various cellular processes, particularly in inflammatory cells like eosinophils. The chemical name for this compound is 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,3-(1H,3H)-dione hydrochloride.[2] Its potent and selective inhibition of PDE4 makes it a valuable research tool and a lead compound for the development of drugs targeting inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound and its analogs against various phosphodiesterase isozymes is a key indicator of their potential therapeutic efficacy and selectivity. The data presented below is crucial for understanding the structure-activity relationships within this chemical series.

Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterase Isozymes

| Compound | PDE1 (IC₅₀, nM) | PDE2 (IC₅₀, nM) | PDE3 (IC₅₀, nM) | PDE4 (IC₅₀, nM) |

| This compound | > 100,000 | 160,000 | 330,000 | 0.28 |

Data sourced from commercially available information, citing foundational research.[2]

Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine-2,4-diones

Research into analogs of this compound, specifically within the pyrido[2,3-d]pyrimidine-2,4-dione class, has elucidated key structural features that govern their potency and selectivity as PDE4 inhibitors. Modifications at the N-1 and N-3 positions of the pyridopyrimidine core have been systematically explored to establish a comprehensive SAR.

Table 2: Structure-Activity Relationship of N-1 and N-3 Substituted Pyrido[2,3-d]pyrimidine-2,4-diones as PDE4 Inhibitors

| Compound | N-1 Substituent | N-3 Substituent (R) | PDE4 IC₅₀ (nM) |

| 1 | 3-Nitrophenyl | 4-Pyridinylmethyl | 0.28 |

| 2a | Phenyl | 4-Pyridinylmethyl | 1.5 |

| 2b | 3-Aminophenyl | 4-Pyridinylmethyl | 0.8 |

| 2c | 3-Methoxyphenyl | 4-Pyridinylmethyl | 0.5 |

| 3a | 3-Nitrophenyl | Benzyl | 2.1 |

| 3b | 3-Nitrophenyl | 3-Pyridinylmethyl | 0.9 |

| 3c | 3-Nitrophenyl | 2-Pyridinylmethyl | 3.4 |

This table summarizes data from studies on pyrido[2,3-d]pyrimidine-2,4-diones, highlighting the impact of substitutions on PDE4 inhibitory activity.

From this data, several key SAR insights can be drawn:

-

N-1 Position: The presence of a 3-nitrophenyl group at the N-1 position is critical for high potency, as demonstrated by the significantly lower IC₅₀ of this compound (Compound 1) compared to its unsubstituted phenyl analog (Compound 2a). Electron-withdrawing groups at the meta position of the phenyl ring appear to be favorable.

-

N-3 Position: A 4-pyridinylmethyl substituent at the N-3 position is optimal for potent PDE4 inhibition. Shifting the nitrogen to the 3- or 2-position of the pyridine ring (Compounds 3b and 3c) or replacing it with a simple benzyl group (Compound 3a) leads to a decrease in activity.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are representative protocols for key experiments used in the characterization of this compound and its analogs.

PDE4 Enzyme Activity Assay (Radiolabeling Method)

This protocol describes a method for determining the in vitro inhibitory activity of compounds against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]cAMP (specific activity ~30-40 Ci/mmol)

-

5'-Nucleotidase (from Crotalus atrox snake venom)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Assay buffer: 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, [³H]cAMP (final concentration 1 µM), and the test compound at various concentrations (or DMSO for control).

-

Initiate the reaction by adding the purified recombinant PDE4 enzyme.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed.

-

Terminate the reaction by boiling for 2 minutes.

-

Cool the samples on ice and add 5'-nucleotidase. Incubate for a further 10 minutes at 30°C to convert the [³H]AMP to [³H]adenosine.

-

Apply the reaction mixture to a column containing the anion-exchange resin. The unreacted [³H]cAMP and the [³H]AMP will bind to the resin, while the [³H]adenosine will pass through.

-

Elute the [³H]adenosine with water and collect the eluate in a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Eosinophil Chemotaxis Assay

This protocol outlines a method to assess the functional effect of PDE4 inhibitors on eosinophil migration.

Materials:

-

Human eosinophils, purified from peripheral blood

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5 µm pore size)

-

Chemoattractant (e.g., eotaxin or C5a)

-

Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

-

Test compounds dissolved in DMSO

-

Cell staining and counting equipment (e.g., microscope, hemocytometer)

Procedure:

-

Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection.

-

Resuspend the purified eosinophils in HBSS with 0.1% BSA.

-

Pre-incubate the eosinophils with various concentrations of the test compound (or DMSO for control) at 37°C for 30 minutes.

-

Place the chemoattractant in the lower wells of the chemotaxis chamber.

-

Place the filter over the lower wells and add the pre-incubated eosinophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.

-

After incubation, remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the filter.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound can aid in a deeper understanding of its mechanism. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: PDE4 Signaling Pathway Inhibition by this compound.

References

Methodological & Application

RS-25344 Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-25344 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an elevation of intracellular cAMP levels, which in turn modulates various cellular functions. These application notes provide detailed experimental protocols for utilizing this compound in cell culture to investigate its effects on key biological processes, including eosinophil chemotaxis, spermatozoa motility, intracellular cAMP modulation, neurite outgrowth, and general cell viability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (PDE4) | 0.28 nM | Human Lymphocytes | [1] |

| IC50 (PDE1) | >100 µM | Not specified | [1] |

| IC50 (PDE2) | 160 µM | Not specified | [1] |

| IC50 (PDE3) | 330 µM | Not specified | [1] |

| Effective Concentration (Sperm PDE activity) | 0.3 nM | Human Spermatozoa | [1] |

| Maximal Inhibition (Sperm PDE activity) | 100 nM | Human Spermatozoa | [1] |

Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE4, which leads to an accumulation of intracellular cAMP. This increase in cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), influencing a variety of cellular responses.

Experimental Protocols

Inhibition of Eosinophil Chemotaxis

This protocol is adapted from the methodology described by Kaneko et al. (1995) and is designed to assess the inhibitory effect of this compound on eosinophil migration in response to a chemoattractant.[1]

Experimental Workflow:

Materials:

-

Human peripheral blood from healthy donors

-

Dextran solution

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal bovine serum (FBS)

-

Chemoattractant (e.g., C5a, PAF)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

-

Microscope

-

Hemocytometer

Protocol:

-

Eosinophil Isolation:

-

Isolate eosinophils from human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Further purify eosinophils by negative selection using magnetic beads to deplete other granulocytes and mononuclear cells.

-

Resuspend purified eosinophils in HBSS containing 0.1% BSA.

-

-

Pre-incubation with this compound:

-

Pre-incubate the purified eosinophils (typically 1 x 10^6 cells/mL) with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

-

Chemotaxis Assay:

-

Assemble the Boyden chamber with a 5 µm pore size polycarbonate filter.

-

In the lower chamber, add HBSS with 0.1% BSA containing a chemoattractant (e.g., 10 nM C5a or 100 nM PAF).

-

In the upper chamber, add 100 µL of the pre-incubated eosinophil suspension.

-

Incubate the chamber for 1 hour at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification of Migration:

-

After incubation, remove the filter, fix, and stain it (e.g., with Diff-Quik).

-

Count the number of eosinophils that have migrated to the lower side of the filter using a light microscope under high power in at least five random fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Enhancement of Spermatozoa Motility

This protocol is based on the findings of Bajpai et al. (2006) and is designed to evaluate the effect of this compound on the motility of bovine spermatozoa.[2]

Experimental Workflow:

Materials:

-

Freshly ejaculated or frozen-thawed bovine semen

-

Sperm washing medium (e.g., modified Tyrode's medium)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Computer-Assisted Sperm Analysis (CASA) system

-

Incubator at 37°C

Protocol:

-

Sperm Preparation:

-

Prepare a sperm suspension by washing the semen sample in a suitable medium to remove seminal plasma.

-

Centrifuge the sample and resuspend the sperm pellet to a final concentration of approximately 20 x 10^6 sperm/mL.

-

-

Incubation with this compound:

-

Aliquot the sperm suspension into microcentrifuge tubes.

-

Add this compound to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO).

-

Incubate the sperm suspensions at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Motility Assessment:

-

Following incubation, load a small aliquot of each sample onto a pre-warmed microscope slide or counting chamber.

-

Analyze sperm motility using a CASA system. Key parameters to measure include:

-

Total motility (%)

-

Progressive motility (%)

-

Curvilinear velocity (VCL)

-

Straight-line velocity (VSL)

-

Average path velocity (VAP)

-

-

Compare the motility parameters of this compound-treated samples to the vehicle control.

-

Intracellular cAMP Level Measurement

This is a general protocol to measure changes in intracellular cAMP levels in response to this compound treatment. HEK293 cells are commonly used for this type of assay.

Experimental Workflow:

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

96-well cell culture plates

-

This compound

-

Forskolin (or another adenylate cyclase activator)

-

cAMP assay kit (e.g., ELISA-based or luciferase reporter-based)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well and culture overnight.

-

-

Cell Treatment:

-

The next day, replace the culture medium with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.

-

Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the provided reagents and a plate reader.

-

Calculate the fold-increase in cAMP levels in this compound-treated cells compared to cells treated with forskolin alone.

-

Neurite Outgrowth Assay

This protocol is adapted from studies on other PDE4 inhibitors like rolipram and can be used to assess the potential of this compound to promote neurite outgrowth in a neuronal cell line such as PC12.

Experimental Workflow:

Materials:

-

PC12 cell line

-

Collagen-coated cell culture plates

-

DMEM with 10% horse serum, 5% FBS

-

Low-serum differentiation medium (e.g., DMEM with 1% horse serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Protocol:

-

Cell Seeding:

-

Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.

-

-

Differentiation and Treatment:

-

The following day, switch to a low-serum differentiation medium containing a sub-optimal concentration of NGF (e.g., 25-50 ng/mL).

-

Add various concentrations of this compound (e.g., 1 nM to 1 µM) to the differentiation medium. Include a control group with NGF alone.

-

Culture the cells for 48-72 hours.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with a primary antibody against β-III tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Image Analysis:

-

Capture images of the stained cells using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software. Parameters to measure can include the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches.

-

Cell Viability Assay

This is a standard protocol to assess the general cytotoxicity of this compound on a chosen cell line. The MTT or MTS assay is a common method.

Experimental Workflow:

Materials:

-

Selected cell line (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line)

-

Appropriate cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

-

-

Treatment:

-

The next day, replace the medium with fresh medium containing a range of concentrations of this compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

If applicable, determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details and to perform preliminary experiments to determine the optimal parameters for your specific application. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Note and Protocol: Preparation of RS-25344 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

RS-25344 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 0.28 nM in human lymphocytes.[1][2] It exhibits significantly weaker inhibitory effects on other phosphodiesterase enzymes such as PDE1, PDE2, and PDE3.[3] This selectivity makes this compound a valuable tool in research focused on inflammatory pathways and other cellular processes modulated by cyclic AMP (cAMP) levels. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Data and Solubility

Proper stock solution preparation begins with accurate information regarding the compound's properties. The key quantitative data for this compound hydrochloride are summarized in the table below.

| Parameter | Value | Source |

| Chemical Name | 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,3-(1H,3H)-dione hydrochloride | [3] |

| CAS Number | 152815-28-6 | [1][3][4] |

| Molecular Formula | C₁₉H₁₄ClN₅O₄ | [1][4] |

| Molecular Weight | 411.8 g/mol | [1][3][5] |

| Solubility in DMSO | ≥2.08 mg/mL (5.05 mM) | [1] |

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound hydrochloride powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer